![molecular formula C23H18N4OS2 B2696971 N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851987-58-1](/img/structure/B2696971.png)
N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl moiety, a thiophen-2-yl moiety, and a quinoline-4-carbohydrazide moiety. These moieties are common in many pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzo[d]thiazol-2-yl and thiophen-2-yl), a quinoline moiety, and a carbohydrazide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the carbohydrazide group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the carbohydrazide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinoline derivatives, including those with structural modifications similar to the compound of interest, have been evaluated for their antimicrobial properties. Özyanik et al. (2012) explored the preparation and antimicrobial activity of some quinoline derivatives, revealing that certain synthesized compounds exhibited good to moderate activity against a variety of microorganisms (Özyanik et al., 2012). Similarly, Keshk et al. (2008) focused on the synthesis and reactions of new quinoline thiosemicarbazide derivatives, finding them to have potential biological activity, including antimicrobial effects (Keshk et al., 2008).
Fluorescent Probes
Quinoline derivatives have also been developed as fluorescent probes for various applications. Bodke et al. (2013) synthesized novel quinoline derivatives that exhibited fluorescent properties in solution, suggesting their potential as blue-green fluorescent probes for chemical and biological studies (Bodke et al., 2013).
Anticancer Activity
Research on quinoline and benzothiazole derivatives has highlighted their potential as anticancer agents. Korcz et al. (2018) synthesized novel quinoline-3-carbaldehyde hydrazones with significant in vitro cytotoxic properties against various human tumor cell lines, suggesting their potential as anticancer agents (Korcz et al., 2018). Additionally, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents, further supporting the anticancer potential of compounds within this chemical class (Osmaniye et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c1-13-10-14(2)21-19(11-13)25-23(30-21)27-26-22(28)16-12-18(20-8-5-9-29-20)24-17-7-4-3-6-15(16)17/h3-12H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZJEVXEGNCPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





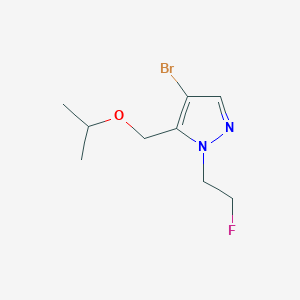
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2696894.png)
![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2696897.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2696902.png)
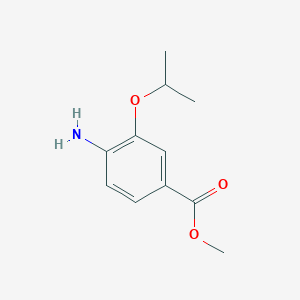
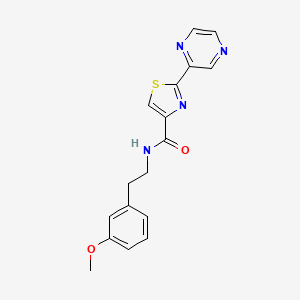
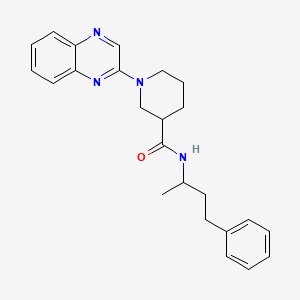
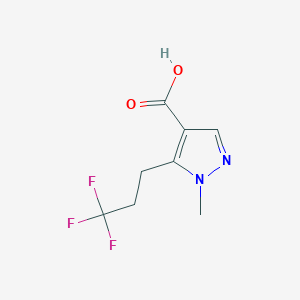
![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2696911.png)